6-Amino-3-propylquinazolin-4(3H)-one is a compound belonging to the quinazolinone family, characterized by a fused bicyclic structure that incorporates a quinazoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes involved in cancer progression and other diseases. The compound's structure allows for interactions with biological targets, making it a candidate for further pharmacological studies.
6-Amino-3-propylquinazolin-4(3H)-one is classified as a heterocyclic organic compound. It falls under the category of quinazolinones, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The synthesis of 6-Amino-3-propylquinazolin-4(3H)-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamide with an appropriate orthoester in the presence of acetic acid. This method typically requires refluxing the reaction mixture for several hours to ensure complete conversion.
For instance, one synthesis route may involve using triethyl orthoacetate and acetic acid as reactants. The reaction is conducted under reflux conditions, yielding the target compound with high purity and yield (often exceeding 85%) after purification steps such as crystallization or column chromatography .
The molecular structure of 6-Amino-3-propylquinazolin-4(3H)-one consists of a quinazolinone core with an amino group at position 6 and a propyl group at position 3. The structural formula can be represented as follows:
Key molecular data includes:
6-Amino-3-propylquinazolin-4(3H)-one can participate in various chemical reactions typical for quinazolinones, including nucleophilic substitutions and cyclization reactions. For instance, it can react with electrophiles to form substituted derivatives, which may enhance its biological activity.
In laboratory settings, reactions involving this compound often utilize conditions that promote stability and prevent degradation. The presence of the amino group makes it more reactive towards acylation or alkylation reactions, allowing for further functionalization .
The mechanism of action for 6-Amino-3-propylquinazolin-4(3H)-one primarily involves its interaction with specific enzymes or receptors within biological systems. For example, it has been shown to inhibit phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), which are critical in regulating cell growth and survival pathways.
Studies have indicated that compounds similar to 6-Amino-3-propylquinazolin-4(3H)-one exhibit significant antiproliferative activity against various cancer cell lines by modulating signaling pathways associated with cell survival and apoptosis .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are often employed to confirm the identity and purity of synthesized compounds .
6-Amino-3-propylquinazolin-4(3H)-one has potential applications in medicinal chemistry, particularly as:
Research continues into optimizing this compound's structure to enhance its efficacy and reduce side effects, making it a promising candidate for drug development in oncology and infectious diseases .
The benzene and pyrimidine rings of the 4(3H)-quinazolinone scaffold create distinct electronic environments that dictate bioactivity based on substituent placement. For 6-amino-3-propyl derivatives, positional isomerism profoundly influences target engagement. Crystallographic studies reveal that substituents at the 7-position (adjacent to the lactam nitrogen) significantly alter the dihedral angle between the quinazolinone core and appended rings, with optimal angles of 39.83–39.84° maximizing receptor binding through π-stacking interactions (centroid distances: 3.654–3.767 Å) [2]. In contrast, 8-position substitutions (particularly amino groups) enhance hydrogen-bonding networks via intermolecular N–H⋯O/N–H⋯N bonds (bond lengths: 2.097–2.467 Å), improving affinity for enzymes like poly(ADP-ribose)polymerase-1 (PARP-1) [4].
Table 1: Bioactivity Variation with Substituent Position in 6-Amino-3-propylquinazolin-4(3H)-one Derivatives
Substituent Position | Target Engagement | Key Interactions | Activity Shift vs. Unsubstituted |
---|---|---|---|
6-Amino (Baseline) | PARP-1, HDACs | H-bond donation/acceptance | IC₅₀: 0.76 μM (PARP-1) |
7-Fluoro | NMDA receptors | Dihedral optimization (39.84°) | 5-fold ↑ NR2D affinity |
8-Amino | PARP-1, Kinases | Enhanced H-bond networks | IC₅₀: 0.40 μM (PARP-1) |
5-Nitro | EGFR, PI3K | Electron-withdrawing effects | Moderate activity loss |
Meta-substitutions (e.g., 6-nitro groups) reduce bioactivity due to excessive electron withdrawal from the lactam carbonyl, diminishing hydrogen-bond acceptance capability. Ortho-directing groups at C7, however, enable regioselective electrophilic attacks (e.g., nitration at C8), yielding analogues with balanced electronic profiles for kinase inhibition [8].
The N3-propyl group in 6-amino-3-propylquinazolin-4(3H)-one serves as a critical modulator of lipophilicity and metabolic stability. SAR studies comparing alkyl chain lengths reveal a Goldilocks effect: Methyl and ethyl chains exhibit reduced cellular permeability due to high polarity (logP < 2.0), while butyl/pentyl chains increase unspecific binding, lowering target specificity [9]. The propyl moiety optimally balances lipophilicity (logP ≈ 2.8) and steric bulk, enhancing blood-brain barrier (BBB) penetration for CNS targets like NMDA receptors. QSAR models further correlate chain length with plasma protein binding:
Table 2: Pharmacokinetic Parameters vs. N3-Alkyl Chain Length
N3-Substituent | logP | PPB (%) | t₁/₂ (h) | CYP3A4 Inhibition |
---|---|---|---|---|
Methyl | 1.9 | 75 | 1.2 | Low |
Ethyl | 2.3 | 82 | 2.5 | Moderate |
Propyl | 2.8 | 88 | 4.3 | Moderate |
Butyl | 3.4 | 92 | 5.1 | High |
Pentyl | 4.0 | 95 | 6.0 | High |
Propyl derivatives maintain moderate CYP inhibition, avoiding drug-drug interactions common with longer chains. The linear C3 arrangement also minimizes metabolic oxidation compared to branched analogs, extending half-life (t₁/₂ ≈ 4.3 h) [9].
The 6-amino group acts as a versatile handle for optimizing electronic density and steric bulk. Unmodified –NH₂ derivatives exhibit dual hydrogen-bond donor/acceptor capacity, crucial for anchoring to PARP-1’s nicotinamide pocket (IC₅₀: 0.76 μM) [4]. Acylation (e.g., –NHCOCH₃) diminishes basicity, reducing ionic interactions but enhancing cell permeability via increased logP. Bulkier arylacyl groups (e.g., –NHCOC₆H₅) however, induce steric clashes with HDAC6’s hydrophobic tunnel, lowering inhibitory activity by >10-fold [2].
Table 3: Functionalization Effects on 6-Amino Group Bioactivity
6-Position Modification | Electronic Effect (σ) | Steric Effect (Es) | PARP-1 IC₅₀ (μM) | HDAC6 Inhibition |
---|---|---|---|---|
–NH₂ (reference) | -0.16 | 1.24 | 0.76 | ++ |
–NHCOCH₃ | 0.31 | 0.28 | 2.10 | + |
–N(CH₃)₂ | -0.83 | 0.36 | 1.85 | +++ |
–NHPh | 0.23 | -0.47 | 5.75 | - |
–NO₂ | 0.78 | n/a | >10 | -- |
Notably, dimethylamino (–N(CH₃)₂) derivatives retain strong H-bond donation while increasing electron density, improving affinity for HDAC6 (+++). Nitro substitutions (–NO₂) abolish activity due to radical electron withdrawal from the quinazolinone core, disrupting resonance stabilization [4] [8].
Unlike 2-substituted quinazolinones (e.g., febrifugine), 6-amino-3-propylquinazolin-4(3H)-one lacks the C2 electrophilic susceptibility, enhancing metabolic stability. Its 6-amino group differentiates it from commercial 4(3H)-quinazolinone drugs like Idelalisib (C6-fluoro) and Erastin (C6-phenyl), enabling unique H-bond interactions unavailable to halogenated analogs [7] [8].
Table 4: SAR Comparison of 4(3H)-Quinazolinone Pharmacophores
Quinazolinone Scaffold | Key Bioactive Positions | Targets | 6-Amino-3-propyl Advantages |
---|---|---|---|
2-Substituted (Febrifugine) | C2: Alkyl/aryl chains | Antimalarial | ↑ Metabolic stability (no C2 oxidation) |
3-Unsubstituted | N3-H: H-bond donation | Anticonvulsant | ↑ Lipophilicity (propyl chain) |
6-Fluoro (Idelalisib) | C6: Halogen | PI3Kδ | ↑ H-bond capacity (NH₂ vs. F) |
6-Phenyl (Erastin) | C6: Aryl group | VDAC | ↓ Steric hindrance |
The 3-propyl chain confers superior membrane permeability versus N-unsubstituted scaffolds, which rely on solvent-exposed hydrogen bonding for activity but suffer from poor CNS penetration. Compared to triazolinone-based antagonists (e.g., angiotensin receptor blockers), the 6-amino-3-propylquinazolinone scaffold exhibits >50-fold selectivity for NR2C/D-containing NMDA receptors over AMPA/kainate subtypes due to optimized steric bulk at N3 [5] [7].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9